N-(4-acetamido-3-methylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-10-14(8-9-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQYCHJTKOOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-3-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure high selectivity and yield. The process can be performed in a continuous flow microreactor system, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors is advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(4-acetamido-3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamido-3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
N-(4-(3-Phenylureido)phenyl)benzamide (6a–g)
- Structure : Features a ureido (-NHCONH-) bridge at the para position.
- Synthesis : Synthesized via coupling of benzoic acid with 4-chloroaniline, followed by reaction with alkyl/aryl chlorides (Scheme 1, ).
- Biological Activity : Demonstrated anticancer activity in vitro, likely due to enhanced hydrogen bonding from the ureido group, improving target binding .
N-Substituted Phenyl Benzimidazole Analogues (e.g., W1)
- Structure : Incorporates a benzimidazole-thioacetamido moiety.
- Activity : Exhibits dual antimicrobial and anticancer properties. The benzimidazole ring enhances π-π stacking interactions with biological targets, a feature absent in the target compound .
- Physicochemical Impact : Higher molecular weight (~500–600 Da) may limit bioavailability compared to the simpler N-(4-acetamido-3-methylphenyl)benzamide .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a dimethoxyphenethyl chain.
- Synthesis : Direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine ().
4-Nitro-N-(3-nitrophenyl)benzamide
Physicochemical and Pharmacokinetic Properties
Notes:
- LogP : The acetamido group in the target compound balances lipophilicity better than polar ureido or nitro groups.
- Bioavailability : Bulkier analogues (e.g., W1) face challenges in cellular uptake compared to smaller derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetamido-3-methylphenyl)benzamide, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling benzoyl chloride derivatives to substituted aniline precursors. Key steps include amidation and acetylation, with strict control of temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity (e.g., dichloromethane or DMF). Catalytic agents like HOBt (hydroxybenzotriazole) may improve coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm hydrogen and carbon environments, with DMSO-d6 as a solvent for detecting amide protons. FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves 3D structure and hydrogen-bonding networks. Programs like WinGX and ORTEP-3 aid in visualization and thermal ellipsoid modeling .
Q. How can thermal stability and phase transitions of the compound be analyzed?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures () and melting points (). For example, a >200°C suggests suitability for high-temperature applications. Sample preparation under inert gas (N) prevents oxidative degradation .
Advanced Research Questions
Q. How can molecular docking and enzyme inhibition assays elucidate the compound's mechanism of action in cancer pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or BRAF). Focus on hydrogen bonds between the acetamido group and catalytic residues (e.g., Lys721 in EGFR).
- Enzyme Assays : Measure IC values via fluorescence-based kinase assays. Compare inhibition rates with controls (e.g., erlotinib) to evaluate potency. Discrepancies between computational and experimental data may indicate allosteric binding sites .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using multiple cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
- Synergistic Studies : Test combinatorial effects with adjuvants (e.g., cell-penetrating peptides) to resolve low bioavailability issues. Statistical tools like ANOVA identify significant variations in IC values .
Q. How do modifications to the benzamide scaffold (e.g., substituent position, electron-withdrawing groups) affect bioactivity and physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, methoxy) at the 3-methylphenyl group and compare log values (HPLC-measured) to correlate lipophilicity with membrane permeability.
- Electronic Effects : Use DFT calculations (Gaussian 09) to map electron density distributions. For example, electron-withdrawing groups may enhance hydrogen-bond acceptor capacity, improving target binding .
Q. What computational and experimental approaches validate the compound’s potential as a protease inhibitor?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability with HIV-1 protease. Monitor RMSD (<2 Å indicates stable complexes).
- Fluorescence Quenching : Measure tryptophan fluorescence quenching in protease-ligand complexes to calculate binding constants () .
Data Contradiction and Optimization
Q. How can conflicting cytotoxicity results between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME studies (e.g., microsomal stability assays) to identify metabolic liabilities. LC-MS/MS quantifies plasma concentrations in rodent models.
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and reduce off-target effects .
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS.
- Circular Dichroism (CD) : Assess conformational changes in protein targets post-binding to rule out denaturation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
